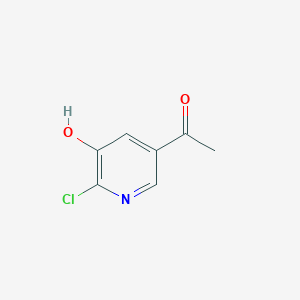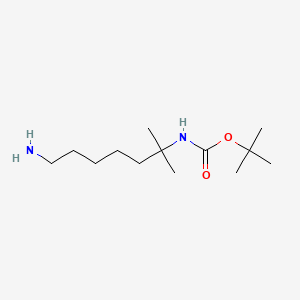![molecular formula C17H22O3 B13465095 Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate](/img/structure/B13465095.png)
Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a benzyloxy group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclohexanone derivative with benzyl bromide, followed by esterification with methanol in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The cyclohexane ring provides structural stability, while the ester group can undergo hydrolysis under physiological conditions, releasing active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(Benzyloxy)methyl]-4-methoxybenzene
- Benzene, 1-methoxy-4-methyl-
Uniqueness
Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring with a benzyloxy group and a carboxylate ester. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H22O3 |
|---|---|
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
methyl 4-methylidene-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H22O3/c1-14-8-10-17(11-9-14,16(18)19-2)13-20-12-15-6-4-3-5-7-15/h3-7H,1,8-13H2,2H3 |
Clave InChI |
ROTAUBJXSDNGMV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCC(=C)CC1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


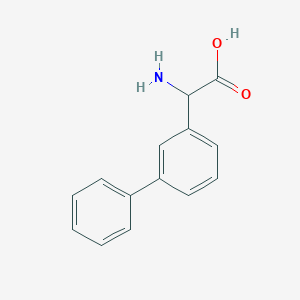
![3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride](/img/structure/B13465015.png)
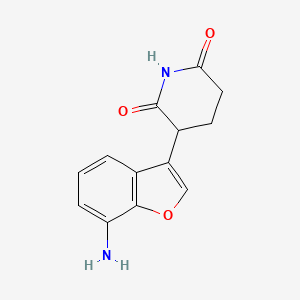
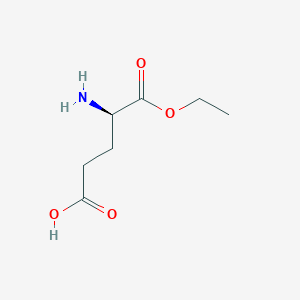
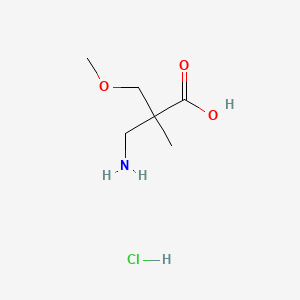

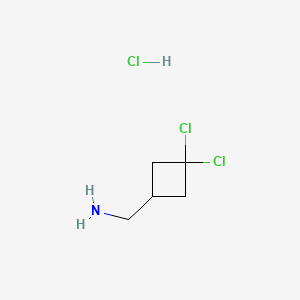
![4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13465053.png)
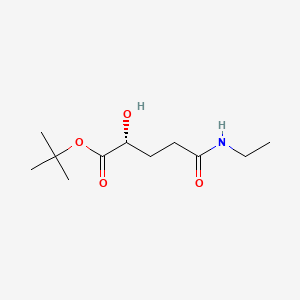
![(2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13465059.png)
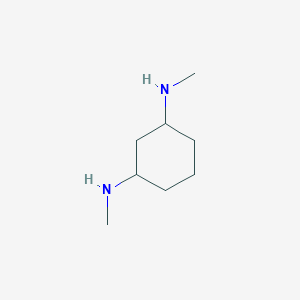
amine hydrochloride](/img/structure/B13465081.png)
